

AZ9482 and PARPYnD Photoaffinity Probe: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZ9482

Cat. No.: B605737

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Introduction

AZ9482 is a potent triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Its derivative, PARPYnD, is a novel photoaffinity probe designed for in-cell target engagement and profiling of PARP inhibitors.[3][4] This guide provides a comprehensive technical overview of **AZ9482** and PARPYnD, including their mechanism of action, experimental protocols for their use, and their role in elucidating PARP-related signaling pathways.

PARP enzymes are critical in various cellular processes, including DNA damage repair, transcriptional regulation, and cell death.[3] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[5] **AZ9482** and the PARPYnD probe offer powerful tools to further investigate the roles of PARP enzymes and to identify the on- and off-target effects of PARP inhibitors.[3][4]

Core Compound and Probe: Quantitative Data

The photoaffinity probe PARPYnD was rationally designed from the potent PARP1/2/6 inhibitor, **AZ9482**. [4] The design incorporated a diazirine photoreactive group and an alkyne handle for subsequent bioorthogonal conjugation (e.g., click chemistry). [4] This allows for UV-light-

induced covalent cross-linking of the probe to its binding partners in live cells, enabling their enrichment and identification via mass spectrometry.[4]

Inhibitory Potency (IC50)

Compound	PARP1 (nM)	PARP2 (nM)	PARP6 (nM)	TNKS1 (nM)	TNKS2 (nM)	PARP3 (nM)
AZ9482	1	1	640	9	160	46
PARPYnD	38	6	230	-	-	-

Table compiled from multiple sources.[1][6]

Cellular Activity

Compound	Cell Line	Assay	EC50 (nM)
AZ9482	MDA-MB-468	Cell Viability	24

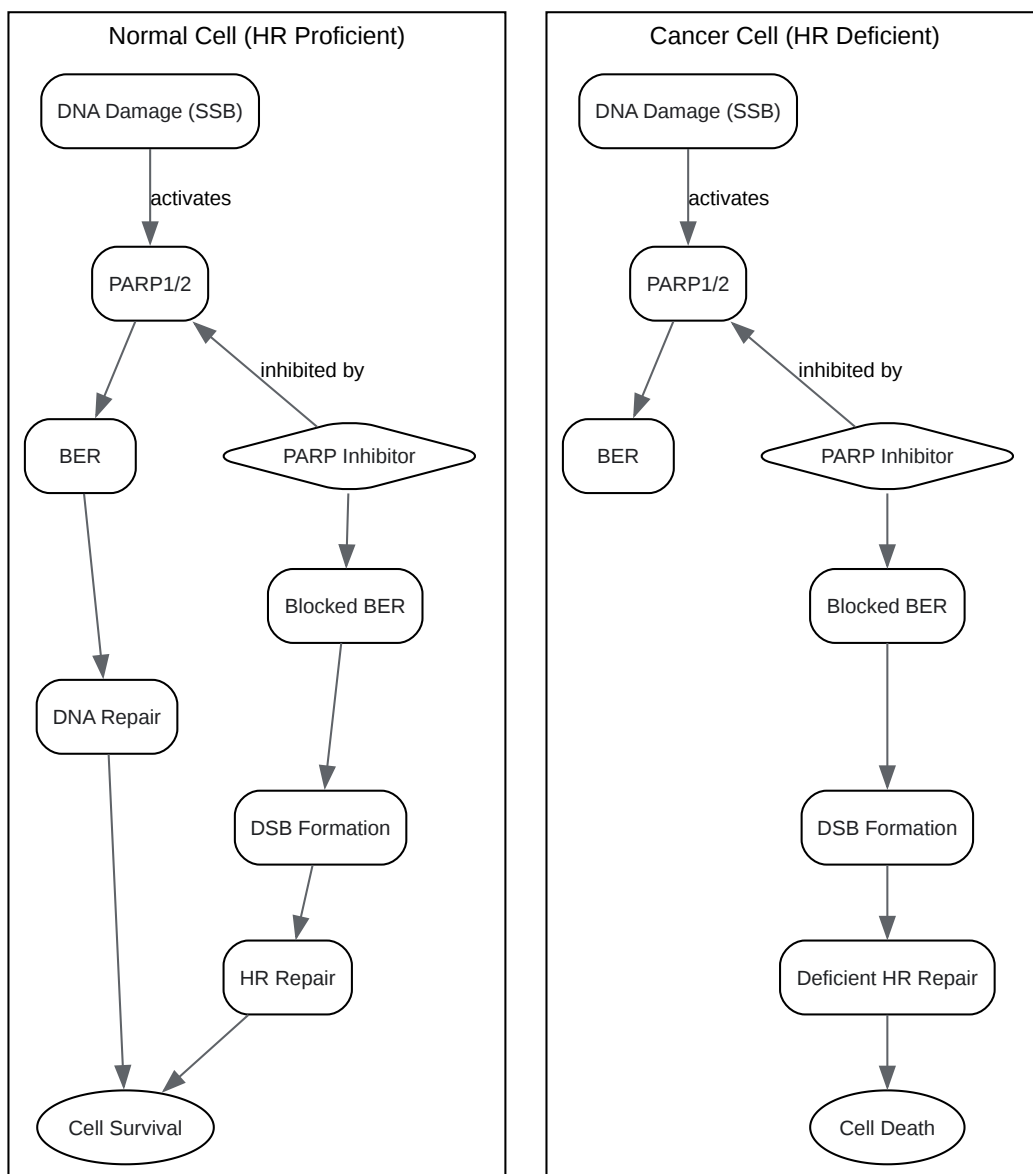
Data from MedchemExpress.

Signaling Pathways

PARP Inhibition and Synthetic Lethality in HR-Deficient Cancers

PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] In cells with a functional homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), the inhibition of PARP and the resulting accumulation of SSBs can be tolerated. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these unresolved SSBs lead to the formation of DSBs during DNA replication.[5] The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.[5]

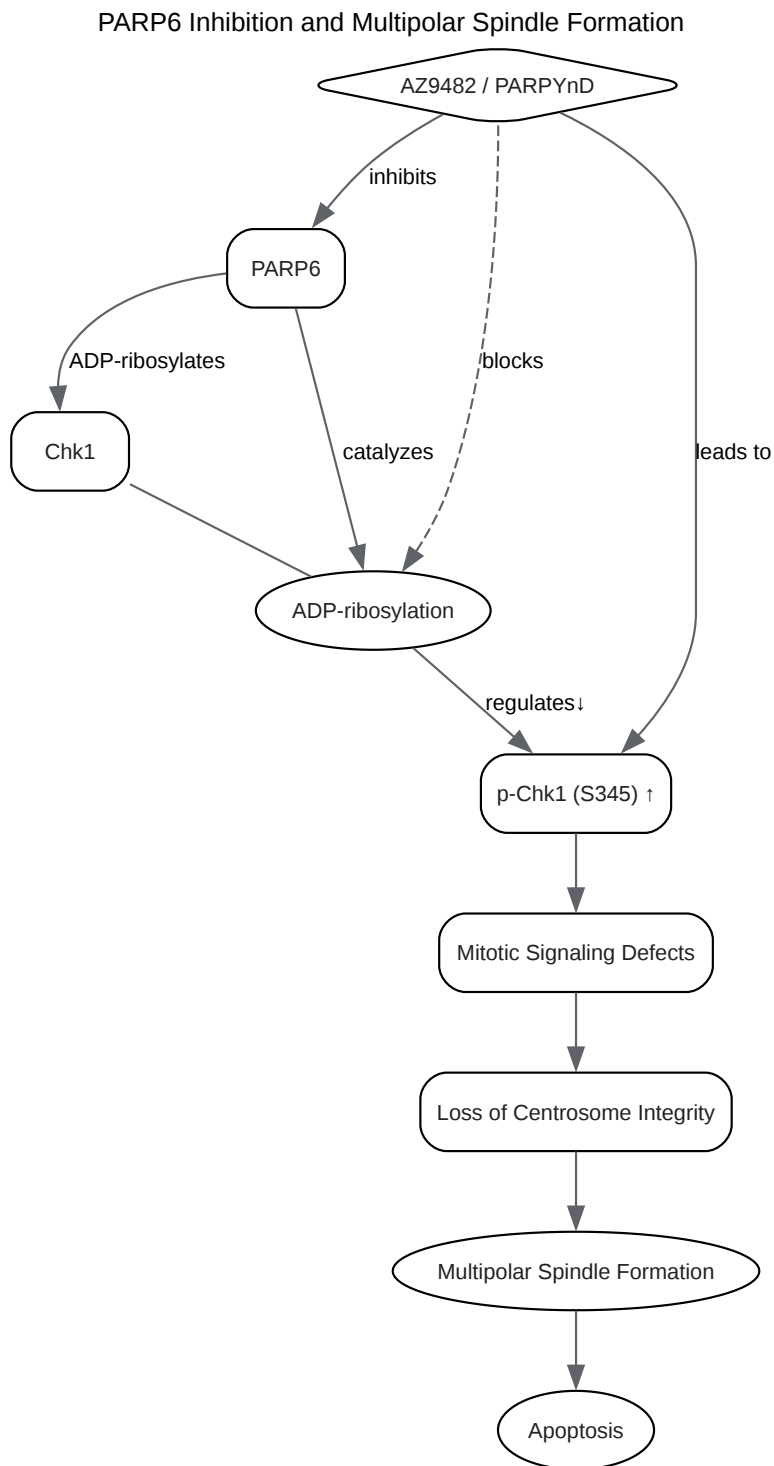
Synthetic Lethality via PARP Inhibition

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Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

PARP6 Inhibition and Multipolar Spindle Formation

A key phenotype associated with **AZ9482** and its derivatives is the induction of multipolar spindle (MPS) formation in cancer cells.^{[3][4]} This effect is strongly correlated with the inhibition of PARP6.^{[7][8]} Mechanistic studies have identified Checkpoint Kinase 1 (Chk1) as a substrate of PARP6.^{[7][8]} Inhibition of PARP6-mediated ADP-ribosylation of Chk1 leads to an upregulation of phosphorylated Chk1 (p-S345).^{[7][8]} This hyperphosphorylation is associated with defects in mitotic signaling and centrosome integrity, ultimately resulting in the formation of multipolar spindles and, in some cases, apoptosis.^{[7][8]}



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Caption: PARP6 inhibition leads to MPS formation via Chk1.

Experimental Protocols

Photoaffinity Labeling and Target Identification using PARPYnD

This protocol outlines the general workflow for utilizing PARPYnD to identify the cellular targets of PARP inhibitors.

1. Cell Culture and Probe Treatment:

- Culture cells of interest (e.g., MDA-MB-468 breast cancer cells) to ~80% confluency.
- Treat cells with PARPYnD (typically 1-10 μ M) for a specified duration (e.g., 1-4 hours) to allow for cellular uptake and target binding.
- For competition experiments, pre-incubate cells with an excess of a competing inhibitor (e.g., **AZ9482** or olaparib) before adding PARPYnD.

2. Photo-crosslinking:

- Place the cell culture plates on ice and irradiate with UV light (e.g., 365 nm) for 10-15 minutes to induce covalent cross-linking of PARPYnD to its target proteins.

3. Cell Lysis and Lysate Preparation:

- Wash cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.

4. Click Chemistry:

- To the clarified lysate, add the click chemistry reagents: a biotin-azide reporter tag, copper(I) sulfate (CuSO_4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

- Incubate the reaction to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which attaches the biotin tag to the alkyne handle of PARPYnD.

5. Enrichment of Labeled Proteins:

- Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
- Wash the beads extensively to remove non-specifically bound proteins.

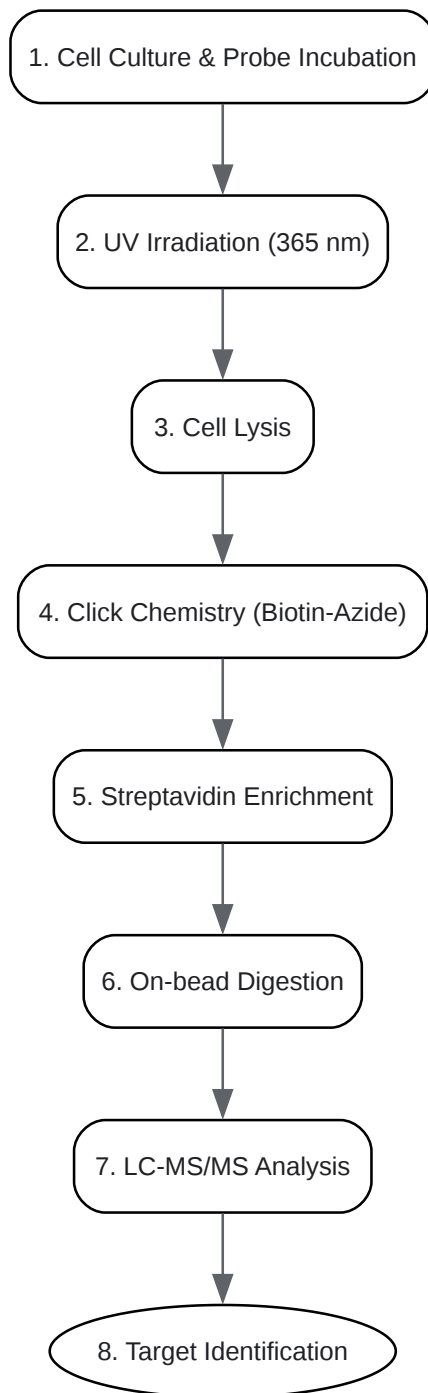
6. Sample Preparation for Mass Spectrometry:

- Elute the captured proteins from the beads or perform on-bead digestion with a protease (e.g., trypsin).
- Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting and concentration).

7. Mass Spectrometry and Data Analysis:

- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the enriched proteins using a proteomics data analysis pipeline. Proteins that are significantly enriched in the PARPYnD-treated sample compared to the control and competition samples are considered target candidates.

PARPYnD Photoaffinity Labeling Workflow



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Caption: Experimental workflow for PARPYnD-based target identification.

Off-Target Profiling of Olaparib using PARPYnD

A key application of PARPYnD has been the identification of off-target proteins for the clinical PARP inhibitor olaparib.[3] In a competitive affinity-based protein profiling experiment, PARPYnD was used to label proteins in intact cells in the presence and absence of an excess of olaparib. Proteins that were labeled by PARPYnD but showed reduced labeling in the presence of olaparib were identified as potential off-targets of olaparib.

While the primary research article by Howard et al. (2020) states that several novel off-target proteins for olaparib were identified, a publicly available, comprehensive list of these specific proteins is not readily available in the provided search results. Accessing the supplementary data of the original publication would be necessary to compile a complete table of these off-targets. However, other studies have investigated the off-target effects of olaparib and other PARP inhibitors, noting that while olaparib is highly selective for PARP1/2, other inhibitors like rucaparib have been shown to interact with several kinases.[9]

Conclusion

AZ9482 is a valuable research tool as a potent inhibitor of PARP1, PARP2, and PARP6. The derived photoaffinity probe, PARPYnD, provides a powerful methodology for the in-cell identification and profiling of PARP inhibitor targets.[3][4] The detailed experimental protocols and an understanding of the underlying signaling pathways, such as the induction of multipolar spindle formation via PARP6 inhibition and the principle of synthetic lethality, are crucial for leveraging these tools in drug discovery and chemical biology research. The application of PARPYnD in profiling clinical drugs like olaparib highlights its utility in uncovering novel pharmacology and potential mechanisms of action or toxicity.[3] Further research utilizing these probes will continue to expand our understanding of the complex roles of the PARP enzyme family in health and disease.

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